Dopamine D2 Receptor Binding Affinity: R(+)-Terguride vs. Bromocriptine — Pituitary Selectivity and Kd Comparison
R(+)-Terguride binds selectively to pituitary dopamine D2 receptors with a Kd of 0.39 nM, demonstrating high-affinity interaction that underlies its prolactin-lowering efficacy [1]. In the same study, terguride's effective oral dose for serum prolactin reduction in reserpinized rats was 0.03 mg/kg, approximately 30-fold lower than the effective dose of bromocriptine, and the prolactin-lowering effect was longer lasting than that of bromocriptine [1]. This approximately 30× potency advantage in vivo, paired with the sub-nanomolar Kd, establishes a meaningful differentiation for procurement when pituitary-directed D2 agonism is required.
| Evidence Dimension | D2 receptor binding affinity (Kd) and in vivo prolactin-lowering potency |
|---|---|
| Target Compound Data | Kd = 0.39 nM (pituitary D2); oral ED for PRL reduction = 0.03 mg/kg |
| Comparator Or Baseline | Bromocriptine: oral ED for PRL reduction ~30× higher than terguride (exact comparator Kd not reported in same experiment) |
| Quantified Difference | ~30-fold lower effective oral dose for terguride; terguride PRL-lowering effect longer lasting |
| Conditions | Pituitary membrane binding assay; reserpinized rat model, oral administration |
Why This Matters
Procurement decisions for hyperprolactinemia or D2-targeted research models must account for the ~30-fold potency difference and longer duration of action—bromocriptine cannot replicate terguride's in vivo exposure-response relationship at equivalent doses.
- [1] Mizokawa T, et al. Terguride as a new anti-hyperprolactinemic agent: characterization in rats and dogs in comparison with bromocriptine. Jpn J Pharmacol. 1993 Nov;63(3):269-78. View Source
